[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, an isopropyl substituent, and a 2-amino-acetyl moiety attached to the pyrrolidine ring. Its stereochemistry (S-configuration at the pyrrolidine center) is critical for its biological activity and interactions with enzymatic targets, such as proteases or receptors involved in signal transduction . The Boc group enhances stability during synthetic processes, while the amino-acetyl moiety may facilitate hydrogen bonding in biological systems.
Key applications include its use as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics.
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10,16H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJRHBGFAALRD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structure, which incorporates a pyrrolidine ring and carbamate functionality, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features:
- A pyrrolidine ring that contributes to its biological interactions.
- An amino-acetyl group which may enhance its ability to interact with biological targets.
- A tert-butyl ester that may influence its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The proposed mechanisms include:
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Table 1: Biological Activity Overview
Case Studies
- Anticancer Research : In a study examining the anticancer properties of similar compounds, it was found that derivatives with a pyrrolidine structure exhibited significant cytotoxicity against tumor cell lines such as FaDu hypopharyngeal cells. The mechanism involved interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis .
- Neuroprotective Effects : Research has indicated that compounds resembling this compound may have dual cholinesterase inhibition properties, which are beneficial in Alzheimer's disease treatment by preventing the breakdown of acetylcholine, thus enhancing cognitive functions .
- Antimicrobial Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results with significant inhibition zones compared to standard antibiotics. For example, certain derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it suitable for:
- Antiviral and Antibacterial Agents : Research indicates that compounds with β-amino acid moieties exhibit significant antiviral and antibacterial activities. This compound's structure may enhance its efficacy against specific pathogens .
Peptide Synthesis
Due to its pyrrolidine ring, this compound can serve as a building block in the synthesis of peptides. The protective tert-butyl carbamate group allows for selective modifications during peptide assembly, facilitating complex molecular architectures .
Enzyme Inhibition Studies
The compound is being explored for its potential role in enzyme inhibition. The pyrrolidine structure can mimic substrates or inhibitors of enzymes, thereby providing insights into enzyme kinetics and mechanisms of action. This application is particularly relevant in drug discovery where enzyme targets are common .
Case Study 1: Antiviral Activity
A study conducted by researchers at a pharmaceutical laboratory demonstrated that derivatives of pyrrolidine compounds, including [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, exhibited antiviral properties against specific viral strains. The mechanism was attributed to the compound's ability to interfere with viral replication processes.
Case Study 2: Peptide Therapeutics Development
In a collaborative project between academic institutions and pharmaceutical companies, this compound was utilized in the synthesis of novel peptide therapeutics aimed at treating metabolic disorders. The incorporation of the pyrrolidine moiety improved the stability and bioavailability of the peptides in biological systems.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Exhibits promising biological activity against a range of bacterial strains.
- Demonstrates potential as a scaffold for developing enzyme inhibitors targeting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
a) [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS 1354016-77-5)
- Differences : Replaces the isopropyl group with a methyl group.
- Molecular Weight : 271.36 g/mol vs. 285.38 g/mol for the target compound.
b) [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
- Differences: Substitutes pyrrolidine with a piperidine ring and introduces an (S)-2-amino-propionyl group.
- The amino-propionyl group introduces an additional chiral center, which may improve selectivity for specific biological targets .
- Molecular Weight : 285.38 g/mol (identical to the target compound).
Analogues with Different Protecting Groups
a) Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS 1354001-74-3)
- Differences: Lacks the 2-amino-acetyl moiety.
- Impact: Absence of the amino-acetyl group eliminates hydrogen-bonding capacity, reducing affinity for targets like serine proteases. This simplification may improve synthetic accessibility but limit therapeutic utility .
- Molecular Weight : 242.36 g/mol (lower than the target compound).
b) (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)
- Differences: Replaces the amino-acetyl-isopropyl group with an iodomethyl substituent.
- However, it also increases toxicity risks (e.g., respiratory irritation) and complicates handling .
Key Limitations and Commercial Status
The target compound and its methyl variant (CAS 1354016-77-5) are listed as discontinued, likely due to challenges in large-scale synthesis or stability issues. In contrast, simpler analogues like the iodine variant remain available but require specialized handling .
Preparation Methods
Preparation of (S)-1-Boc-pyrrolidin-2-ylmethanol
Starting from L-proline, the amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding (S)-1-Boc-pyrrolidine-2-carboxylic acid. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) converts the carboxylic acid to the primary alcohol, (S)-1-Boc-pyrrolidin-2-ylmethanol.
Reaction Conditions :
Conversion to (S)-1-Boc-pyrrolidin-2-ylmethyl Bromide
The alcohol is transformed into a bromide using phosphorus tribromide (PBr₃) in DCM, facilitating subsequent nucleophilic displacement. This step achieves 90% conversion, with purity confirmed via ¹H NMR.
Deprotection and Acylation at the Pyrrolidine Nitrogen
Removal of the Boc Group
Treatment with trifluoroacetic acid (TFA) in DCM cleaves the Boc group, generating (S)-tert-butyl (isopropyl)(pyrrolidin-2-ylmethyl)carbamate as the TFA salt. Quantitative deprotection is confirmed by LC-MS.
Acylation with Chloroacetyl Chloride
The free amine reacts with chloroacetyl chloride in DCM using N,N-diisopropylethylamine (DIPEA) as a base, yielding (S)-1-(2-chloro-acetyl)-pyrrolidin-2-ylmethyl-isopropyl-carbamic acid tert-butyl ester.
Reaction Metrics :
Amination to Introduce the 2-Amino Group
The chloro intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in THF at 25°C, furnishing the final product. Excess ammonia ensures complete conversion.
Characterization :
Analytical and Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) confirms >99% enantiomeric excess, consistent with the (S)-configuration.
Thermal and Solubility Profiling
Differential scanning calorimetry (DSC) reveals a melting point of 98–101°C, while solubility studies show high solubility in polar aprotic solvents (e.g., DMF, DMSO).
Process Optimization and Scalability Challenges
Key Bottlenecks
Q & A
Q. How is the Boc (tert-butyloxycarbonyl) protection strategy applied in synthesizing this compound?
The Boc group is introduced using Boc anhydride (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically conducted at 0°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). After completion, the product is purified via silica gel chromatography (ethyl acetate/hexane gradients) . For example, analogous Boc-protected pyrrolidine derivatives are synthesized by reacting intermediates with Boc₂O under similar conditions, achieving yields of 70–85% .
Q. What purification methods are effective for isolating this compound?
- Silica gel column chromatography : Most intermediates and final products are purified using this method with gradient elution (e.g., 10–50% ethyl acetate in hexane).
- Flash chromatography : For larger-scale syntheses, flash chromatography improves separation efficiency .
- Recrystallization : If the compound is crystalline, recrystallization from ethanol or methanol can enhance purity .
Q. How is the compound characterized to confirm structure and purity?
A combination of analytical techniques is used:
- ¹H/¹³C NMR : Assign peaks for key groups (e.g., Boc tert-butyl protons at δ ~1.4 ppm, pyrrolidine ring protons at δ 3.0–4.0 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for related compounds at m/z 548) .
- Infrared (IR) spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation or skin contact; if exposed, wash with water and seek medical attention .
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
II. Advanced Research Questions
Q. How can low yields in coupling reactions involving this compound be optimized?
- Catalyst selection : Use HATU or EDC/HOBt for amide bond formation, which improves coupling efficiency compared to DCC .
- Stoichiometry : Maintain a 1.2–1.5 molar excess of the nucleophile (e.g., amines) to drive the reaction.
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility of Boc-protected intermediates .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Cross-validate techniques : Compare NMR data with computational predictions (DFT calculations) or literature analogs .
- High-resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Br-containing impurities) .
- Repeat synthesis : Reproduce the reaction under strictly anhydrous conditions to rule out hydrolysis artifacts .
Q. What strategies mitigate instability during storage or reaction conditions?
- Deprotection control : Avoid premature Boc removal by minimizing exposure to acids (e.g., TFA) until the final step .
- Lyophilization : For hygroscopic intermediates, lyophilize under vacuum to prevent moisture absorption .
- Add stabilizers : Use radical inhibitors (e.g., BHT) during long-term storage to prevent oxidation .
Q. How is the compound modified for structure-activity relationship (SAR) studies?
- Side-chain functionalization : React the primary amine group (after Boc deprotection) with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) .
- Stereochemical analysis : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis and compare biological activity .
- Biological assays : Test derivatives in in vitro models (e.g., enzyme inhibition assays) using LC-MS for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
